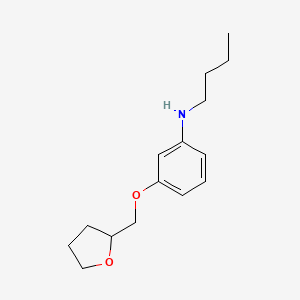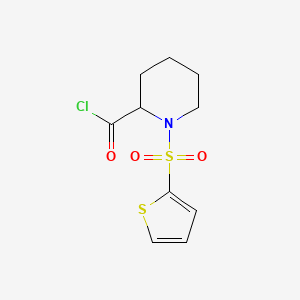
3-Methyl-piperidine-1-carboxamidine hydrochloride
Übersicht
Beschreibung
3-Methyl-piperidine-1-carboxamidine hydrochloride: is a chemical compound with the molecular formula C7H15N3•HCl and a molecular weight of 177.68 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-piperidine-1-carboxamidine hydrochloride typically involves the reaction of 3-methylpiperidine with cyanamide under acidic conditions to form the carboxamidine group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-piperidine-1-carboxamidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxamidine group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methyl-piperidine-1-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a biochemical tool for probing the structure and function of proteins .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 3-Methyl-piperidine-1-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methyl-3-piperidinecarboxamide hydrochloride: A related compound with a similar structure but different functional groups.
Uniqueness: 3-Methyl-piperidine-1-carboxamidine hydrochloride is unique due to its specific carboxamidine functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Eigenschaften
IUPAC Name |
3-methylpiperidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c1-6-3-2-4-10(5-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCJLHPCGMXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline](/img/structure/B1389488.png)
![3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389490.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389491.png)
![3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389492.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)

![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)



![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)

